5,5'-(Ethyne-1,2-diyl)diisophthalic acid
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Overview
Description
5,5’-(Ethyne-1,2-diyl)diisophthalic acid: is an organic compound with the molecular formula C₁₈H₁₀O₈. It is a derivative of isophthalic acid, featuring an ethyne (acetylene) linkage between two isophthalic acid moieties. This compound is known for its role as a linker molecule in the formation of metal-organic frameworks (MOFs) and other porous materials .
Mechanism of Action
Target of Action
It is known to be used as a linker molecule in the formation of porous metal–organic framework structures .
Mode of Action
The compound interacts with its targets by forming strong O—H O hydrogen bonds, weaker C—H O interactions, and O S contacts . The mid-point of the triple bond of the main molecule is located on a special position, i.e., about an inversion center .
Biochemical Pathways
Its role as a linker molecule suggests it may influence the formation and structure of metal–organic frameworks .
Result of Action
Its role in the formation of porous metal–organic frameworks suggests it may influence the structural properties of these materials .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5,5’-(Ethyne-1,2-diyl)diisophthalic acid are largely determined by its unique structure. The compound has been used as a linker molecule in the formation of porous metal–organic framework structures
Cellular Effects
Given its use in the formation of porous structures, it may influence cell function by altering the cellular microenvironment
Molecular Mechanism
Its role in the formation of porous structures suggests it may interact with biomolecules in a way that alters their spatial arrangement or accessibility
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Ethyne-1,2-diyl)diisophthalic acid typically involves the coupling of two isophthalic acid derivatives through an ethyne linkage. One common method involves the Sonogashira coupling reaction, where an isophthalic acid derivative with a halide group (e.g., bromide) reacts with an ethyne derivative in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: While specific industrial production methods for 5,5’-(Ethyne-1,2-diyl)diisophthalic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyne linkage, leading to the formation of diketone derivatives.
Reduction: Reduction of the ethyne linkage can yield the corresponding alkane derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of alkane derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry: 5,5’-(Ethyne-1,2-diyl)diisophthalic acid is extensively used as a linker molecule in the synthesis of metal-organic frameworks (MOFs). These MOFs have applications in gas storage, separation, and catalysis .
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives and MOFs can be explored for drug delivery systems and biosensing applications .
Industry: In the industrial sector, MOFs derived from 5,5’-(Ethyne-1,2-diyl)diisophthalic acid are used in the development of advanced materials for gas storage, separation technologies, and catalysis .
Comparison with Similar Compounds
5,5’-(Ethene-1,2-diyl)diisophthalic acid: Similar structure but with an ethene linkage instead of an ethyne linkage.
5,5’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid: Contains an anthracene moiety, providing different electronic properties.
Uniqueness: 5,5’-(Ethyne-1,2-diyl)diisophthalic acid is unique due to its ethyne linkage, which imparts greater rigidity and stability to the resulting MOFs compared to similar compounds with ethene linkages. This rigidity enhances the performance of MOFs in gas storage and separation applications .
Properties
IUPAC Name |
5-[2-(3,5-dicarboxyphenyl)ethynyl]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h3-8H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRIPYPPJIRELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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